![molecular formula C18H20N4O3 B4769096 N-[(1E)-3-(4-methylpiperazin-1-yl)-3-oxo-1-(pyridin-3-yl)prop-1-en-2-yl]furan-2-carboxamide](/img/structure/B4769096.png)
N-[(1E)-3-(4-methylpiperazin-1-yl)-3-oxo-1-(pyridin-3-yl)prop-1-en-2-yl]furan-2-carboxamide
Übersicht
Beschreibung
N-[(1E)-3-(4-methylpiperazin-1-yl)-3-oxo-1-(pyridin-3-yl)prop-1-en-2-yl]furan-2-carboxamide is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique structure, which includes a furan ring, a piperazine moiety, and a pyridine ring. These structural features contribute to its versatility and functionality in various chemical and biological contexts.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1E)-3-(4-methylpiperazin-1-yl)-3-oxo-1-(pyridin-3-yl)prop-1-en-2-yl]furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperazine Moiety: The synthesis begins with the preparation of 4-methylpiperazine, which can be obtained by reacting piperazine with methyl iodide under basic conditions.
Introduction of the Pyridine Ring:
Formation of the Enone Intermediate: The resulting product is then subjected to an aldol condensation reaction with furan-2-carboxaldehyde to form the enone intermediate.
Final Coupling Reaction: The final step involves the coupling of the enone intermediate with furan-2-carboxylic acid under acidic conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(1E)-3-(4-methylpiperazin-1-yl)-3-oxo-1-(pyridin-3-yl)prop-1-en-2-yl]furan-2-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted piperazine or pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
N-[(1E)-3-(4-methylpiperazin-1-yl)-3-oxo-1-(pyridin-3-yl)prop-1-en-2-yl]furan-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of N-[(1E)-3-(4-methylpiperazin-1-yl)-3-oxo-1-(pyridin-3-yl)prop-1-en-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to specific enzymes or receptors, inhibiting their activity and modulating cellular processes.
Pathways Involved: It affects signaling pathways related to cell proliferation, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
N-[(1E)-3-(4-methylpiperazin-1-yl)-3-oxo-1-(pyridin-3-yl)prop-1-en-2-yl]furan-2-carboxamide can be compared with similar compounds to highlight its uniqueness:
-
Similar Compounds
-
Uniqueness: : The presence of the furan ring and the specific arrangement of functional groups in this compound contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
N-[(E)-3-(4-methylpiperazin-1-yl)-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-21-7-9-22(10-8-21)18(24)15(12-14-4-2-6-19-13-14)20-17(23)16-5-3-11-25-16/h2-6,11-13H,7-10H2,1H3,(H,20,23)/b15-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDQGOQXGWZLMCB-NTCAYCPXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C(=CC2=CN=CC=C2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C(=O)/C(=C\C2=CN=CC=C2)/NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[2-(4-iodophenoxy)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B4769038.png)
![5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4769045.png)
![Methyl (4Z)-4-{[4-(methoxycarbonyl)phenyl]methylidene}-1-[(4-methoxyphenyl)methyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4769053.png)
![6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B4769059.png)
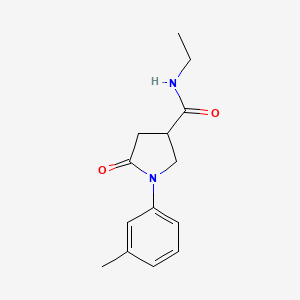
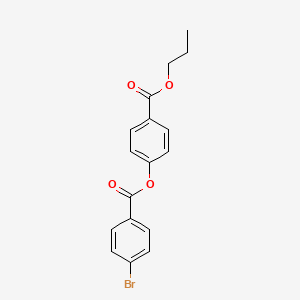
![N-[3-(1-azepanyl)propyl]-4-(1-pyrrolidinylmethyl)benzamide](/img/structure/B4769088.png)
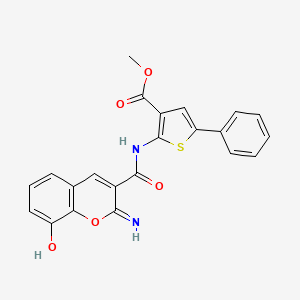
![2-{5,7-DIMETHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE](/img/structure/B4769103.png)
![(2Z)-2-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-6-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE](/img/structure/B4769111.png)
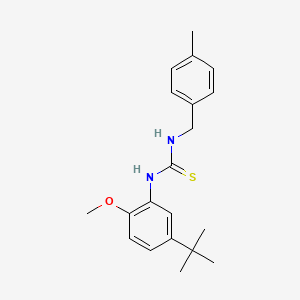
![4-({1-[(3,4-dichlorobenzyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine](/img/structure/B4769128.png)
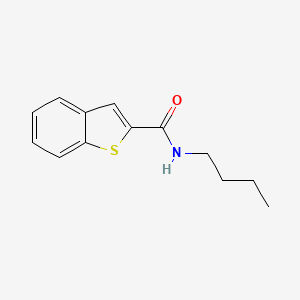
![[3-(1,3-BENZODIOXOL-5-YL)-6-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL][4-(2,3-DIFLUOROBENZYL)PIPERAZINO]METHANONE](/img/structure/B4769140.png)
